Cas no 93493-68-6 (6-Chloro-1,7-naphthyridin-2(1H)-one)
6-Chloro-1,7-naphthyridin-2(1H)-one Chemical and Physical Properties
Names and Identifiers
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- 6-Chloro-1,7-naphthyridin-2(1H)-one
- 1,7-Naphthyridin-2(1H) -one, 6-chloro-
- 6-chloro-1H-1,7-naphthyridin-2-one
- 6-chloranyl-1H-1,7-naphthyridin-2-one
- 6-Chloro-1,7-naphthyridin-2-one
- 6-chloro-1,7-naphthyridine-2-one
- NRUPILJTHVRVPJ-UHFFFAOYSA-N
- AKOS006284252
- 93493-68-6
- SY128421
- SCHEMBL707460
- ZB0761
- SCHEMBL24165631
- CS-0134060
- AMY27696
- A844614
- EN300-113197
- 6-Chloro-1,7-naphthyridin-2-ol
- MFCD08234986
- DTXSID30575352
- 6-chloro-1,2-dihydro-1,7-naphthyridin-2-one
- 1,7-Naphthyridin-2(1H)-one,6-chloro-
- BB 0261617
- 1,7-Naphthyridin-2(1H)-one, 6-chloro-
-
- MDL: MFCD30528258
- Inchi: 1S/C8H5ClN2O/c9-7-3-5-1-2-8(12)11-6(5)4-10-7/h1-4H,(H,11,12)
- InChI Key: NRUPILJTHVRVPJ-UHFFFAOYSA-N
- SMILES: ClC1=CC2C=CC(NC=2C=N1)=O
Computed Properties
- Exact Mass: 180.00900
- Monoisotopic Mass: 180.0090405g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 42Ų
Experimental Properties
- PSA: 45.75000
- LogP: 1.57650
6-Chloro-1,7-naphthyridin-2(1H)-one Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Chloro-1,7-naphthyridin-2(1H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219008119-5g |
6-Chloro-1,7-naphthyridin-2(1H)-one |
93493-68-6 | 95% | 5g |
$2130.60 | 2023-08-31 | |
| Alichem | A219008119-10g |
6-Chloro-1,7-naphthyridin-2(1H)-one |
93493-68-6 | 95% | 10g |
$2954.70 | 2023-08-31 | |
| Alichem | A219008119-25g |
6-Chloro-1,7-naphthyridin-2(1H)-one |
93493-68-6 | 95% | 25g |
$5173.74 | 2023-08-31 | |
| TRC | C611490-5mg |
6-chloro-1,7-naphthyridin-2(1H)-one |
93493-68-6 | 5mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C611490-10mg |
6-chloro-1,7-naphthyridin-2(1H)-one |
93493-68-6 | 10mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C611490-50mg |
6-chloro-1,7-naphthyridin-2(1H)-one |
93493-68-6 | 50mg |
$ 340.00 | 2022-06-06 | ||
| abcr | AB445207-100mg |
6-Chloro-1,7-naphthyridin-2(1H)-one, 95%; . |
93493-68-6 | 95% | 100mg |
€844.20 | 2024-06-06 | |
| abcr | AB445207-250mg |
6-Chloro-1,7-naphthyridin-2(1H)-one, 95%; . |
93493-68-6 | 95% | 250mg |
€375.70 | 2025-04-15 | |
| eNovation Chemicals LLC | Y1194114-1g |
6-Chloro-1,7-naphthyridin-2(1H)-one |
93493-68-6 | 95% | 1g |
$1380 | 2023-09-03 | |
| eNovation Chemicals LLC | Y1002590-1g |
6-chloro-1,7-naphthyridin-2-ol |
93493-68-6 | 95% | 1g |
$1250 | 2024-07-24 |
6-Chloro-1,7-naphthyridin-2(1H)-one Suppliers
6-Chloro-1,7-naphthyridin-2(1H)-one Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 6-Chloro-1,7-naphthyridin-2(1H)-one
Introduction to 6-Chloro-1,7-naphthyridin-2(1H)-one (CAS No. 93493-68-6) and Its Applications in Modern Chemical Biology
6-Chloro-1,7-naphthyridin-2(1H)-one, identified by its CAS number 93493-68-6, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its versatile structural framework and potential biological activities. This compound belongs to the naphthyridine class of molecules, which are characterized by a fused bicyclic system containing nitrogen atoms at the 1 and 7 positions. The presence of a chloro substituent at the 6-position and a carbonyl group at the 2-position further enhances its reactivity and functionalization possibilities, making it a valuable scaffold for medicinal chemistry and drug discovery initiatives.
The naphthyridine core is a privileged structure in pharmaceutical research, known for its ability to interact with various biological targets due to its planar aromatic system and electron-rich nature. This structural motif has been extensively explored in the development of antimicrobial, anticancer, and anti-inflammatory agents. The introduction of the chloro group at the 6-position not only influences the electronic properties of the molecule but also provides a handle for further chemical modifications, such as nucleophilic substitution reactions, which are commonly employed in the synthesis of more complex derivatives.
6-Chloro-1,7-naphthyridin-2(1H)-one (CAS No. 93493-68-6) has been studied in various contexts, particularly as a precursor or intermediate in the synthesis of more sophisticated bioactive molecules. Its structural features make it an attractive candidate for exploring new pharmacophores, especially in targeting enzymes and receptors involved in disease pathways. Recent advancements in computational chemistry have enabled researchers to predict the binding modes of this compound with high precision, facilitating the design of novel analogs with improved potency and selectivity.
In recent years, there has been growing interest in leveraging heterocyclic compounds like 6-chloro-1,7-naphthyridin-2(1H)-one for developing treatments against emerging infectious diseases and chronic conditions. For instance, studies have highlighted its potential role in modulating enzyme activity associated with inflammation and oxidative stress. The carbonyl group at the 2-position serves as a key functional handle for further derivatization, allowing chemists to introduce diverse substituents that can fine-tune the biological profile of the molecule. This flexibility has led to several innovative synthetic strategies aimed at optimizing pharmacokinetic properties while maintaining or enhancing therapeutic efficacy.
The synthesis of 6-chloro-1,7-naphthyridin-2(1H)-one (CAS No. 93493-68-6) typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include cyclization reactions followed by chlorination and oxidation steps to introduce the desired substituents. Advances in green chemistry have also influenced these synthetic methodologies, promoting the use of catalytic systems that minimize waste and improve atom economy. Such sustainable approaches are increasingly important in pharmaceutical research to align with global environmental standards.
From a computational perspective, virtual screening techniques have been instrumental in identifying promising derivatives of 6-chloro-1,7-naphthyridin-2(1H)-one based on their predicted interactions with biological targets. Machine learning models have further enhanced these efforts by predicting physicochemical properties and ADME (Absorption, Distribution, Metabolism, Excretion) profiles with high accuracy. This integration of computational tools with experimental validation has accelerated the discovery pipeline for novel bioactive compounds derived from this scaffold.
The biological evaluation of 6-chloro-1,7-naphthyridin-2(1H)-one (CAS No. 93493-68-6) has revealed several interesting leads that warrant further investigation. Notably, derivatives bearing specific functional groups have shown promise in preclinical studies as inhibitors of kinases and other enzymes implicated in cancer progression. Additionally, modifications aimed at enhancing solubility and oral bioavailability have been explored to improve therapeutic outcomes. These findings underscore the importance of structure-activity relationship (SAR) studies in optimizing lead compounds for clinical development.
The future prospects for 6-chloro-1,7-naphthyridin-2(1H)-one (CAS No. 93493-68-6) are bright, driven by ongoing research efforts to uncover new applications and refine synthetic methodologies. Collaborative initiatives between academia and industry are expected to yield innovative derivatives with enhanced therapeutic profiles suitable for treating a wide range of diseases. As computational tools continue to evolve, they will play an increasingly critical role in guiding synthetic strategies and predicting biological activity.
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